N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide
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Overview
Description
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C15H16FNO3S It is characterized by the presence of a benzyl group, an ethoxy group, a fluorine atom, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives.
Scientific Research Applications
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which is known to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Sulfonamide derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzyl and ethoxy groups may contribute to the compound’s binding affinity and specificity for certain biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.
N-benzyl-4-fluorobenzenesulfonamide: Similar structure but lacks the ethoxy group.
N-ethyl-3-ethoxy-4-fluorobenzenesulfonamide: Similar structure but has an ethyl group instead of a benzyl group.
Uniqueness
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group distinguishes it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-2-20-15-10-13(8-9-14(15)16)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVABNYNMVPRIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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